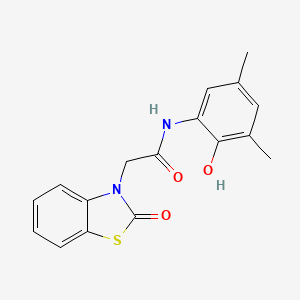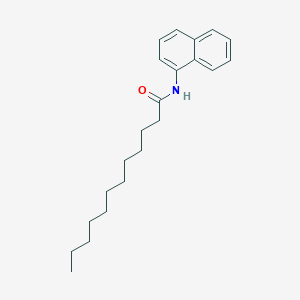![molecular formula C20H25N3O2 B11566757 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11566757.png)
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Isobutyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine: Lacks the isobutyl group.
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a carbonyl group instead of an imine group.
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-thione: Contains a sulfur atom instead of an imine group.
Uniqueness
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy and isobutyl groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)14-23-17-9-5-4-8-16(17)22(20(23)21)12-13-25-19-11-7-6-10-18(19)24-3/h4-11,15,21H,12-14H2,1-3H3 |
InChI Key |
WCTJFUPQWBNXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11566674.png)
![[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B11566676.png)
![2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11566678.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566681.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11566682.png)
![2-chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11566688.png)
![4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)
![2-(Thiophen-2-yl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566695.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566703.png)

![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11566711.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11566717.png)

![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566730.png)
